Cas no 91776-47-5 (L-Cysteine,N-acetyl-S-[(5,8-dihydro-1-hydroxy-3,6-dimethoxy-5,8-dioxo-2-naphthalenyl)methyl]-)

L-Cysteine,N-acetyl-S-[(5,8-dihydro-1-hydroxy-3,6-dimethoxy-5,8-dioxo-2-naphthalenyl)methyl]- structure
91776-47-5 structure
Productnaam:L-Cysteine,N-acetyl-S-[(5,8-dihydro-1-hydroxy-3,6-dimethoxy-5,8-dioxo-2-naphthalenyl)methyl]-
CAS-nummer:91776-47-5
MF:C18H19NO8S
MW:409.41036438942
CID:804959
PubChem ID:56296

L-Cysteine,N-acetyl-S-[(5,8-dihydro-1-hydroxy-3,6-dimethoxy-5,8-dioxo-2-naphthalenyl)methyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • L-Cysteine,N-acetyl-S-[(5,8-dihydro-1-hydroxy-3,6-dimethoxy-5,8-dioxo-2-naphthalenyl)methyl]-
    • fibrostatin C
    • N-Acetyl-S-[(1-hydroxy-3,6-dimethoxy-5,8-dioxo-5,8-dihydro-2-naph thalenyl)methyl]-L-cysteine
    • (2R)-2-acetamido-3-[(1-hydroxy-3,6-dimethoxy-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid
    • N-Acetyl-S-((5,8-dihydro-1-hydroxy-3,6-dimethoxy-5,8-dioxo-2-naphthalenyl)methyl)-L-cysteine
    • 91776-47-5
    • (2R)-2-acetamido-3-[(1-hydroxy-3,6-dimethoxy-5,8-dioxonaphthalen-2-yl)methylsulanyl]propanoic acid
    • S-[(1-Hydroxy-3,6-dimethoxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl)methyl]-N-(1-hydroxyethylidene)cysteine
    • L-Cysteine, N-acetyl-S-((5,8-dihydro-1-hydroxy-3,6-dimethoxy-5,8-dioxo-2-naphthalenyl)methyl)-
    • DTXSID20919529
    • N-acetyl-S-((1-hydroxy-3,6-dimethoxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl)methyl)-L-cysteine
    • AKOS040745792
    • CHEBI:221943
    • P 23924C
    • Inchi: InChI=1S/C18H19NO8S/c1-8(20)19-11(18(24)25)7-28-6-10-13(26-2)4-9-15(17(10)23)12(21)5-14(27-3)16(9)22/h4-5,11,23H,6-7H2,1-3H3,(H,19,20)(H,24,25)/t11-/m0/s1
    • InChI-sleutel: PBMJDDQAEYEYKK-NSHDSACASA-N
    • LACHT: CC(=O)NC(CSCC1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC)C(=O)O

Berekende eigenschappen

  • Exacte massa: 409.083137
  • Monoisotopische massa: 409.083137
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 8
  • Complexiteit: 679
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 165
  • XLogP3: 1.2

Experimentele eigenschappen

  • Dichtheid: 1.48
  • Kookpunt: 796.6°Cat760mmHg
  • Vlampunt: 435.6°C
  • Brekindex: 1.633

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